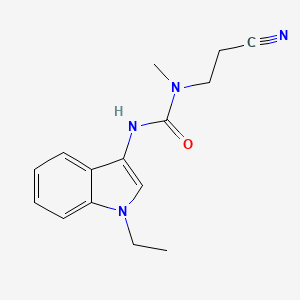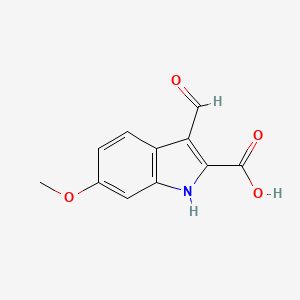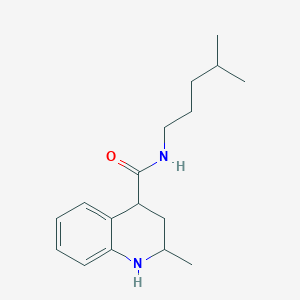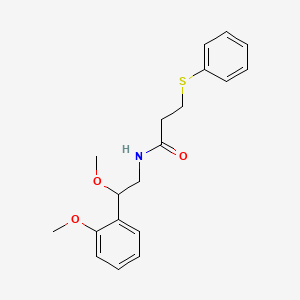
1-(2-cyanoethyl)-3-(1-ethyl-1H-indol-3-yl)-1-methylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-cyanoethyl)-3-(1-ethyl-1H-indol-3-yl)-1-methylurea is a useful research compound. Its molecular formula is C15H18N4O and its molecular weight is 270.336. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Novel Oxidations of Indole Derivatives
Research on the oxidation of 1,3-disubstituted indole derivatives has led to the discovery of novel functionalized 2-hydroxyindolenines. These compounds show promise in further chemical reactions and could be foundational in the development of new synthetic pathways for pharmaceuticals and materials science (Morales-Ríos, Alvina Bucio-Vásquez, & Joseph-Nathan, 1993).
Synthesis of Ethyl Indole Derivatives
A study detailing the synthesis of ethyl indole derivatives presents methodologies that could be applicable in the synthesis of complex molecules for drug discovery and development. The structural assignment based on spectral data supports the versatility of indole chemistry in synthesizing bioactive compounds (Farghaly & Gomha, 2012).
Indole-based Hybrid Scaffolds as Urease Inhibitors
The creation of indole-based oxadiazole scaffolds with substituted-phenylbutanamides has been shown to result in potent inhibitors of the urease enzyme. These findings could lead to the development of novel therapeutic agents, emphasizing the role of indole derivatives in medicinal chemistry (Nazir et al., 2018).
Synthesis and Applications of Ethyl 2-Cyanoacetate Indole Derivatives
The synthesis of novel compounds from benzothiazole, ethyl bromocyanoacetate, and indole derivatives highlights the potential of these molecules in various scientific research fields, including organic electronics and pharmacology (Nassiri & Milani, 2020).
Cytotoxic Indole Derivatives from Fungi
The isolation of cytotoxic indole derivatives from the halotolerant fungus Aspergillus sclerotiorum underlines the significance of natural products in drug discovery. These compounds exhibit moderate to weak cytotoxicity against cancer cell lines, demonstrating the potential of indole derivatives in oncology research (Wang et al., 2011).
Properties
IUPAC Name |
1-(2-cyanoethyl)-3-(1-ethylindol-3-yl)-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-3-19-11-13(12-7-4-5-8-14(12)19)17-15(20)18(2)10-6-9-16/h4-5,7-8,11H,3,6,10H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGNIGEXRBKGFBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)N(C)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-(Thiophen-3-yl)imidazo[2,1-b][1,3]thiazole hydrobromide](/img/structure/B2631301.png)
![1-(3-cyanoquinolin-4-yl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2631302.png)
![Ethyl 3-fluorobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2631303.png)
![8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2631304.png)
![tert-butylN-{2-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl}carbamate](/img/structure/B2631305.png)

![(E)-N-benzyl-2-cyano-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2631310.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2631315.png)
![2-[(4,5-dibenzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2631316.png)




